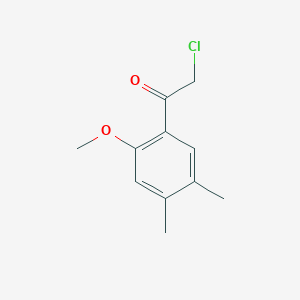![molecular formula C9H10F2O2 B13524457 Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)
Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by its tricyclic structure, which includes two fluorine atoms and a carboxylate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or the carboxylate group are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool in research .
Comparación Con Compuestos Similares
Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate can be compared with other tricyclic compounds such as:
Methyl tricyclo[2.2.1.0,2,6]heptane-1-carboxylate: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 7-fluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate: Contains only one fluorine atom, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of Methyl 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate, particularly its enhanced reactivity and stability due to the presence of two fluorine atoms.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
methyl 7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C9H10F2O2/c1-13-7(12)8-5-2-4(3-6(5)8)9(8,10)11/h4-6H,2-3H2,1H3 |
Clave InChI |
RPUZKYGAMMDXTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12C3C1CC(C3)C2(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


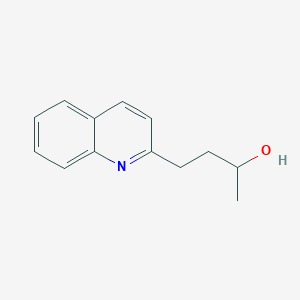
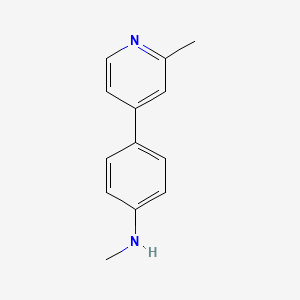
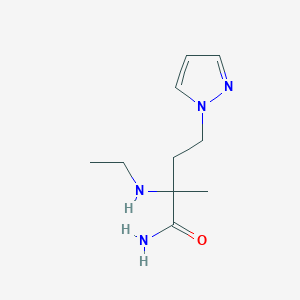
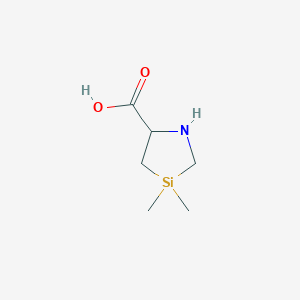

![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)
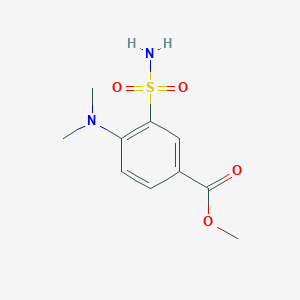
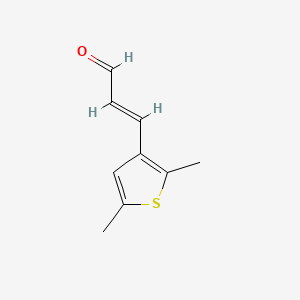
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)

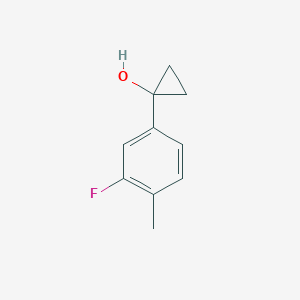
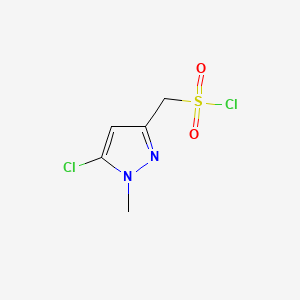
![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)
